molecular formula C19H11FN4O4 B11289962 6-(3-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

6-(3-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B11289962
M. Wt: 378.3 g/mol
InChI Key: WXEIAIAEJWZQJG-UHFFFAOYSA-N
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Description

6-(3-fluorophenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-fluorophenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-keto ester.

    Construction of the pyridine ring: This step may involve cyclization reactions using suitable precursors.

    Functional group modifications: Introduction of the fluorophenyl and nitrophenyl groups can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the nitrophenyl group.

    Reduction: Reduction of the nitro group to an amine is a common transformation.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Research: Studying its effects on cellular pathways and its potential as a biochemical probe.

    Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 6-(3-fluorophenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid would depend on its specific biological target. Generally, such compounds may act by:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

    Modulating signaling pathways: Influencing cellular communication and response mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-chlorophenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 6-(3-methylphenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Uniqueness

The presence of the fluorophenyl group in 6-(3-fluorophenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid may confer unique properties such as increased metabolic stability, enhanced binding affinity to biological targets, and improved pharmacokinetic profiles compared to its analogs.

Properties

Molecular Formula

C19H11FN4O4

Molecular Weight

378.3 g/mol

IUPAC Name

6-(3-fluorophenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C19H11FN4O4/c20-12-3-1-2-11(8-12)15-9-14(19(25)26)16-17(22-23-18(16)21-15)10-4-6-13(7-5-10)24(27)28/h1-9H,(H,25,26)(H,21,22,23)

InChI Key

WXEIAIAEJWZQJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=NNC(=C3C(=C2)C(=O)O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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